Potasan
CAS No.: 299-45-6
Cat. No.: VC0540028
Molecular Formula: C14H17O5PS
Molecular Weight: 328.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299-45-6 |
|---|---|
| Molecular Formula | C14H17O5PS |
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | KNIUHBNRWZGIQQ-UHFFFAOYSA-N |
| SMILES | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Canonical SMILES | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potasan’s IUPAC name, O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate, reflects its hybrid structure combining a coumarin moiety with a phosphorothioate ester (Figure 1). The coumarin core consists of a benzopyran-2-one system substituted with a methyl group at position 4, while the phosphorothioate group is attached via an ether linkage at position 7 .
Table 1: Key Chemical Properties of Potasan
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.32 g/mol |
| CAS Registry Number | 299-45-6 |
| SMILES Notation | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(C)=CC(=O)O2 |
| InChI Key | KNIUHBNRWZGIQQ-UHFFFAOYSA-N |
| Solubility | Not Available |
| Stability | Likely stable under standard conditions |
The phosphorothioate group () distinguishes Potasan from conventional organophosphates, potentially altering its reactivity and biological activity .
Structural Classification and Analogues
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit details of Potasan’s synthesis are absent from available literature, its structure implies a multi-step process involving:
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Coumarin Core Synthesis: Formation of 4-methylcoumarin via Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions.
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Phosphorylation: Introduction of the diethyl phosphorothioate group at the 7-hydroxyl position using thiophosphoryl chloride () followed by ethanol quenching.
The phosphorothioate moiety’s incorporation likely enhances lipid solubility, facilitating membrane penetration in biological systems .
Stability and Reactivity
Biological Activity and Hypothetical Applications
Mechanism of Action in Pest Management
Coumarin derivatives like 6-methylcoumarin exhibit insecticidal activity by inhibiting AChE, a critical enzyme in neurotransmission . Mutagenesis studies reveal that coumarins target specific residues in insect AChE (e.g., Lys585 in aphids), sparing non-target species like honeybees where equivalent residues differ (Val548) . Potasan’s phosphorothioate group may potentiate AChE inhibition through irreversible phosphorylation, a hallmark of organophosphate toxicity .
Table 2: Comparative Bioactivity of Coumarin Derivatives
| Compound | Target Organism | Mechanism | Selectivity for Insects vs. Pollinators |
|---|---|---|---|
| 6-Methylcoumarin | Aphis gossypii | Reversible AChE Inhibition | High (Non-toxic to honeybees) |
| Potasan | Hypothetical | Irreversible AChE Inhibition | Unknown (Dependent on structural nuances) |
Toxicological and Ecotoxicological Considerations
Environmental Impact
The phosphorothioate group’s stability could prolong environmental residency, raising concerns about bioaccumulation. Analogous compounds like parathion demonstrate high toxicity to aquatic organisms, suggesting Potasan may pose similar risks without proper mitigation .
Regulatory Status and Research Gaps
Critical Research Needs
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Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.
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Ecotoxicology: Impact on non-target species, including pollinators and aquatic life.
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Degradation Pathways: Hydrolytic and microbial degradation kinetics under environmental conditions.
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